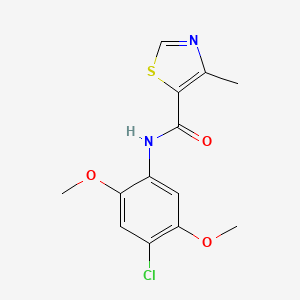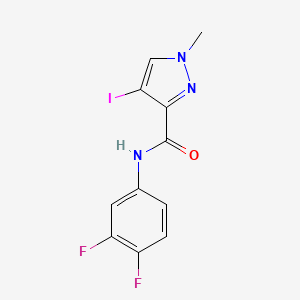![molecular formula C15H19N3O2 B4324253 N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4324253.png)
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide
説明
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide selectively binds to the mGluR5 receptor and blocks its activation by glutamate, a neurotransmitter involved in various physiological processes including learning, memory, and synaptic plasticity. By blocking mGluR5 activation, this compound reduces the excitatory neurotransmission mediated by this receptor, leading to a decrease in neuronal activity. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce glutamate release, decrease neuronal excitability, and increase synaptic plasticity. This compound has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These effects are thought to contribute to the therapeutic effects of this compound in various neurological and psychiatric disorders.
実験室実験の利点と制限
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise manipulation of this receptor in experimental settings. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some experimental paradigms.
将来の方向性
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorders. Additionally, there is ongoing research on the mechanisms underlying the therapeutic effects of this compound, which could lead to the development of new treatments for these disorders.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X Syndrome, Parkinson's disease, anxiety, depression, and addiction. This compound has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of Fragile X Syndrome. In Parkinson's disease, this compound has been shown to reduce motor deficits and protect dopaminergic neurons from degeneration. This compound has also been investigated for its potential as an anti-addictive agent, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-14(10-17-18(11)2)15(19)16-9-8-12-4-6-13(20-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHQZLNJPLAKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324170.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324192.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4324220.png)
![methyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4324224.png)
![6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4324231.png)
![2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4324239.png)
![ethyl 4-[(2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}propanoyl)amino]benzoate](/img/structure/B4324246.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4324248.png)
![ethyl 5-[(benzylsulfonyl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4324259.png)
![diethyl [4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzyl]phosphonate](/img/structure/B4324269.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B4324275.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4324281.png)

